Sodium 4-pentynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-pentynoate is an organic compound with the molecular formula C₅H₅NaO₂. It is a sodium salt of 4-pentynoic acid and is known for its applications in click chemistry and protein acetylation studies. The compound contains an alkyne group, making it a valuable reagent in various chemical reactions .
Scientific Research Applications
Sodium 4-pentynoate has a wide range of applications in scientific research, including:
Future Directions
Mechanism of Action
Target of Action
Sodium 4-pentynoate is an alkynylacetate analogue . Its primary targets are cellular proteins, specifically those that undergo acetylation . Acetylation is a common post-translational modification of proteins, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), which play crucial roles in gene expression and disease development .
Mode of Action
this compound can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms . This allows for the profiling of acetylated proteins in diverse cell types . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein acetylation . The compound’s alkynylacetate structure allows it to be incorporated into proteins, enabling the analysis of acetylated proteins in various cell types .
Pharmacokinetics
It is known that the compound can be metabolically incorporated into cellular proteins .
Result of Action
The result of this compound’s action is the ability to profile acetylated proteins in diverse cell types . This can provide valuable insights into protein function and regulation, as well as the roles of protein acetylation in various biological processes and diseases .
Biochemical Analysis
Biochemical Properties
Sodium 4-pentynoate interacts with cellular proteins and is utilized as a chemical reporter for the profiling of acetylated proteins . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
In Jurkat T cells, metabolic labeling of this compound was observed to be dose- and time-dependent . This suggests that this compound may influence cell function by altering protein acetylation patterns.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with proteins. It can be metabolically incorporated onto cellular proteins, thereby altering their function
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-pentynoate can be synthesized by reacting 4-pentynoic acid with sodium hydroxide. The reaction typically involves dissolving 4-pentynoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-pentynoate undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the alkyne group.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide-containing Molecules: React with the alkyne group in this compound during CuAAC reactions.
Major Products:
Triazoles: Formed as a result of CuAAC reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Comparison with Similar Compounds
Sodium 4-pentynoate is unique due to its alkyne group, which enables it to participate in CuAAC reactions. Similar compounds include:
Sodium 4-pentenoate: Contains a double bond instead of an alkyne group, making it less versatile in click chemistry.
Sodium 4-butynoate: Has a shorter carbon chain, affecting its reactivity and applications.
This compound stands out for its ability to undergo specific reactions that are not possible with its analogues, making it a valuable tool in chemical and biological research .
Properties
IUPAC Name |
sodium;pent-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIICCMJXWKGSG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735352 |
Source
|
Record name | Sodium pent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101917-30-0 |
Source
|
Record name | Sodium pent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?
A1: Unlike naturally occurring acetyl groups, this compound carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After this compound is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with this compound. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.